molecular formula C7H5BrClNO3 B13474811 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B13474811
M. Wt: 266.47 g/mol
InChI Key: ZXFHVHMSUWANLX-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C9H7BrClN2O3. It is a yellow-colored powder that is soluble in water and organic solvents. This compound belongs to the family of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves the reaction between 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-bromo-3-chloropyridine-2-carbaldehyde in the presence of a catalyst. The reaction leads to the formation of the desired compound as a yellow crystalline powder.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several potential applications in scientific experiments. It can be used as a starting material for the synthesis of various pyridine derivatives. The compound can also be used as a tool for the investigation of various biological processes and drug discovery.

Mechanism of Action

The specific mechanism of action for 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not well-documented. as a pyridine derivative, it is likely to interact with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Uniqueness

2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

ZXFHVHMSUWANLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CC(=O)O)Cl

Origin of Product

United States

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